3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)18(14(2)21-23)15-6-4-5-7-16(15)24-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOADEUFAMRFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is known to exhibit inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme involved in various cellular functions including growth, proliferation, and survival. Inhibition of PI3K has implications for treating various diseases, particularly cancer and inflammatory disorders. The specific isoform targeting, particularly PI3K delta, enhances the therapeutic potential by minimizing side effects associated with broader inhibition profiles .
Cancer Treatment
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine structures are being explored for their anticancer properties. The compound has shown promise in selectively targeting tumor cells while sparing normal cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM .
Anti-inflammatory and Immunomodulatory Effects
The ability to inhibit PI3K also positions this compound as a candidate for treating inflammatory diseases and immune system disorders. In preclinical models, it has been associated with reduced inflammatory responses and modulation of immune cell functions .
Case Studies and Experimental Data
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results showed that compounds with morpholine substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- In Vivo Efficacy : Animal models treated with the compound demonstrated a reduction in tumor size and improved survival rates compared to control groups. This suggests a potential for clinical application in oncology .
- Selectivity Profile : Comparative studies indicated that the compound selectively inhibited PI3K delta over other isoforms, which is crucial for developing targeted therapies with fewer side effects .
Data Table: Biological Activity Summary
| Activity Type | Targeted Cell Lines | IC50 (nM) | Comments |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 45-97 | Significant inhibition observed |
| HCT-116 | 6-99 | More effective than traditional chemotherapeutics | |
| HepG-2 | 48-90 | Moderate activity compared to sorafenib | |
| Anti-inflammatory | Various models | N/A | Reduced inflammatory markers noted |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold; substituent variations significantly alter their properties. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural Features and Implications
Position 3 Substitutions
- Methoxyphenyl vs. Phenyl: The 2-methoxyphenyl group in the target compound provides electronic modulation (methoxy as an electron donor) and steric effects distinct from phenyl or 4-methoxyphenyl analogs. For example, 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine (CAS 1203320-97-1) differs only in methoxy position, which may alter π-π stacking or hydrogen-bonding interactions with targets .
- Carboxamide vs.
Position 7 Substitutions
- Morpholin-4-yl vs. Trifluoromethyl : Morpholine enhances water solubility and hydrogen-bonding capacity, whereas trifluoromethyl (e.g., in compounds) increases lipophilicity, affecting membrane permeability and bioavailability .
Positions 2 and 5 Substitutions
- Methyl Groups : The 2,5-dimethyl configuration in the target compound reduces metabolic oxidation compared to bulkier groups (e.g., indol-4-yl in ), improving stability .
- Amino and Piperazine Derivatives: Compounds like 38 and 40 () feature cyclic amines at position 2, which may enhance target selectivity through steric and electronic complementarity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine?
- Methodology : The synthesis typically involves cyclocondensation of aminopyrazoles with β-diketones or enaminones. For example:
Cyclocondensation : React 5-amino-3-(2-methoxyphenyl)-1H-pyrazole with a substituted enaminone (e.g., 3-morpholinoprop-1-en-1-one) under reflux in acetic acid .
Functionalization at position 7 : Morpholine introduction may occur via nucleophilic substitution using morpholine in the presence of a base (e.g., K₂CO₃) .
- Key analytical validation : Confirm regioselectivity using ¹H/¹³C NMR and monitor reaction progress via TLC .
Q. How is the structural characterization of this compound performed?
- Techniques :
- Single-crystal X-ray diffraction (XRD) : Resolve absolute configuration and confirm substituent positions. Refinement via SHELXL (e.g., R factor < 0.06) .
- NMR spectroscopy : ¹H NMR (δ 2.1–2.5 ppm for methyl groups; δ 3.7–3.9 ppm for methoxy and morpholine protons) and ¹³C NMR (δ 160–165 ppm for pyrimidine carbons) .
- Mass spectrometry (MS) : Exact mass validation (e.g., m/z 378.18 for [M+H]⁺) .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity in cancer models?
- Apoptosis induction : In cervical cancer cells, analogs activate p53 via phosphorylation, upregulating pro-apoptotic Bax and downregulating Bcl-2. Validate via:
- Immunoblotting : Detect phospho-p53 (Ser15) and Bax/Bcl-2 ratios .
- RT-PCR : Quantify p21 (CDKN1A) mRNA levels .
Q. How can researchers address contradictions in solubility vs. bioactivity data?
- Case study : A pyrazolo[1,5-a]pyrimidine derivative showed high solubility but low activity due to poor cellular uptake.
- Resolution : Introduce polar groups (e.g., morpholine) to balance hydrophilicity without compromising target binding .
- Experimental design : Compare logP values (e.g., calculated vs. experimental) and correlate with IC₅₀ in cytotoxicity assays .
Q. What strategies optimize experimental design for SAR studies?
- Variable substituents : Test analogs with:
- Position 2 : Methyl vs. ethyl groups (steric effects).
- Position 7 : Morpholine vs. piperidine (electron-donating vs. basicity).
Q. What methodological challenges arise in synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
- Regioselectivity : Competing pathways during cyclocondensation may yield positional isomers. Mitigate via:
- Temperature control : Lower temperatures (50–60°C) favor kinetic products .
- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling at position 5 .
- Purification hurdles : Separate closely eluting isomers via preparative HPLC with C18 columns (ACN/H₂O gradient) .
Data Analysis and Technical Troubleshooting
Q. How can computational modeling enhance understanding of its mechanism?
- Molecular docking : Simulate binding to p53-MDM2 interface (PDB ID: 1YCR). The morpholine group may form hydrogen bonds with MDM2’s Leu54 .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. How to troubleshoot crystallization failures for XRD analysis?
- Common issues : Poor crystal quality due to solvent impurities or rapid precipitation.
- Solutions :
- Slow evaporation : Use mixed solvents (e.g., CHCl₃/MeOH, 9:1) .
- Seeding : Introduce microcrystals from prior batches .
Q. What safety protocols are critical during synthesis?
- Hazardous reagents : Morpholine (corrosive) and BBr₃ (moisture-sensitive).
- Mitigation : Use Schlenk lines under inert gas (N₂/Ar) and quench BBr₃ with dry MeOH .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Tables
Table 1 : Key Spectral Data for Structural Validation
Table 2 : Biological Activity of Selected Analogs
| Compound | IC₅₀ (μM, HeLa cells) | p53 Activation (Fold vs. Control) | Reference |
|---|---|---|---|
| Target compound | 1.2 ± 0.3 | 4.5x | |
| Methyl analog | 5.8 ± 1.1 | 1.2x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
